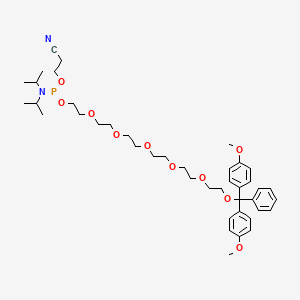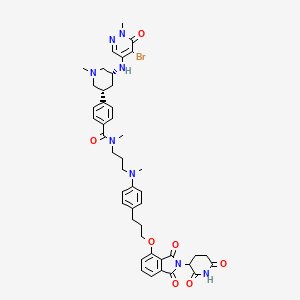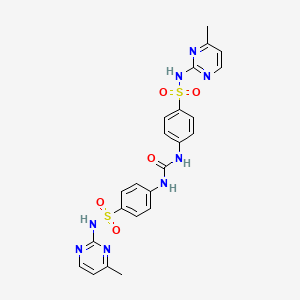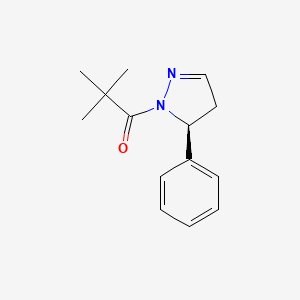
Spacer Phosphoramidite 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spacer phosphoramidite 18 (hexaethylene glycol phosphoramidite) is an amidite reagent for oligonucleotide synthesis. It provides a long hydrophilic linker that can be used for the synthesis of Scorpion-type qPCR probes, for spacing biotin from oligo strand, and for other applications requiring spatial separation of modifier and oligo
Scientific Research Applications
Synthesis of Novel Amino Linker and Spacer Phosphoramidites :
- Methoxyoxalamido (MOX) chemistry has been utilized to synthesize novel amino linker and spacer phosphoramidites. These phosphoramidites are used in automated syntheses of 5'-modified oligonucleotides, offering control over the physical characteristics of the tethers and enabling the production of monomers with exceptionally long amphipathic tethering arms (Morocho, Karamyshev, & Polushin, 2004).
Chromophoric and Dendritic Phosphoramidites :
- Chromophoric phosphoramidites have been used in solid-state synthesis to construct functional dendrimers with exceptionally bright fluorescence. These water-soluble dendrimers, formed using phosphoramidite reagents, are significant for their potential in real-world biological systems (Shaller, Wan, Zhao, & Li, 2014).
Development of Bivalent Aptamers :
- Bivalent aptamer Bi-8S, containing two thrombin aptamers linked by eight spacer phosphoramidites, was investigated using atomic force microscopy. The study revealed the sequential dissociation of the two aptamers and the dynamic force spectroscopy data highlighted the stabilizing effect of the eight-spacer phosphoramidites (Ge, Jin, & Fang, 2012).
Synthesis of Reduction-responsive DNA Microspheres :
- A reduction-cleavable spacer based on a nitrobenzene scaffold was designed and synthesized for constructing reduction-responsive oligonucleotides. This innovative approach enables the formation of self-assembled microspheres capable of disassembling in response to a reduction environment (Higashi et al., 2022).
DNA Probe Surface Coverage Enhancement :
- Research demonstrated that using a poly(dG) spacer in ssDNA probes on zirconium phosphonate modified surfaces resulted in significantly higher surface coverage compared to probes with a poly(dA) spacer. This enhancement in probe coverage was linked to the formation of G quadruplexes (Lane et al., 2008).
properties
CAS RN |
125607-09-2 |
|---|---|
Product Name |
Spacer Phosphoramidite 18 |
Molecular Formula |
C36H57N2O10P |
Molecular Weight |
708.83 |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-2,5,8,11,14,17-hexaoxanonadecan-19-yl (2-cyanoethyl) diisopropylphosphoramidite |
InChI |
InChI=1S/C36H57N2O10P/c1-30(2)38(31(3)4)49(47-17-7-16-37)48-29-27-45-25-23-43-21-19-41-18-20-42-22-24-44-26-28-46-36(32-8-12-34(39-5)13-9-32)33-10-14-35(40-6)15-11-33/h8-15,30-31,36H,7,17-29H2,1-6H3 |
InChI Key |
UNSDQHBTBFNAIG-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C(C=C1)=CC=C1OC)C(C=C2)=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hexaethylene glycol phosphoramidite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)






![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)
